N-[2-(2,3-DIHYDRO-1-BENZOFURAN-5-YL)-2-HYDROXYETHYL]-N'-[3-(2-OXOPIPERIDIN-1-YL)PHENYL]ETHANEDIAMIDE
Description
N-[2-(2,3-Dihydro-1-benzofuran-5-yl)-2-hydroxyethyl]-N'-[3-(2-oxopiperidin-1-yl)phenyl]ethanediamide is a synthetic small molecule characterized by a central ethanediamide backbone. The compound features two distinct moieties:
- 3-(2-Oxopiperidin-1-yl)phenyl: A phenyl group substituted with a 2-oxopiperidine ring, which introduces hydrogen-bonding capabilities and conformational flexibility.
The hydroxyethyl group bridges the benzofuran and ethanediamide segments, likely enhancing solubility and enabling hydrogen bonding.
Properties
IUPAC Name |
N-[2-(2,3-dihydro-1-benzofuran-5-yl)-2-hydroxyethyl]-N'-[3-(2-oxopiperidin-1-yl)phenyl]oxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H25N3O5/c27-19(15-7-8-20-16(12-15)9-11-31-20)14-24-22(29)23(30)25-17-4-3-5-18(13-17)26-10-2-1-6-21(26)28/h3-5,7-8,12-13,19,27H,1-2,6,9-11,14H2,(H,24,29)(H,25,30) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FGNZIVREYUKSBZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(C(=O)C1)C2=CC=CC(=C2)NC(=O)C(=O)NCC(C3=CC4=C(C=C3)OCC4)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H25N3O5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
423.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[2-(2,3-DIHYDRO-1-BENZOFURAN-5-YL)-2-HYDROXYETHYL]-N’-[3-(2-OXOPIPERIDIN-1-YL)PHENYL]ETHANEDIAMIDE typically involves multiple steps, starting from commercially available precursors. The key steps include:
Formation of the Benzofuran Ring: This can be achieved through the cyclization of 2-phenoxyethanol in the presence of a Lewis acid such as zinc chloride at elevated temperatures.
Introduction of the Hydroxyethyl Group: This step involves the reaction of the benzofuran derivative with ethylene oxide under basic conditions to introduce the hydroxyethyl group.
Formation of the Piperidine Ring: The piperidine ring can be synthesized through the hydrogenation of pyridine derivatives or by cyclization of appropriate precursors.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions and scaling up the reactions to multi-kilogram quantities.
Chemical Reactions Analysis
Types of Reactions
N-[2-(2,3-DIHYDRO-1-BENZOFURAN-5-YL)-2-HYDROXYETHYL]-N’-[3-(2-OXOPIPERIDIN-1-YL)PHENYL]ETHANEDIAMIDE can undergo various chemical reactions, including:
Common Reagents and Conditions
Oxidation: PCC, DMP, or other mild oxidizing agents.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Nitric acid, halogens (chlorine, bromine).
Major Products Formed
Oxidation: Formation of carbonyl derivatives.
Reduction: Formation of alcohol derivatives.
Substitution: Formation of nitro or halogenated derivatives.
Scientific Research Applications
Chemical Properties and Structure
This compound features a benzofuran moiety, which is known for its biological activity. The presence of the oxopiperidine and hydroxyl groups contributes to its potential pharmacological properties. The molecular formula is C20H26N4O3, and it has a molecular weight of approximately 370.45 g/mol.
Pharmacological Applications
-
Anti-inflammatory Activity :
- Compounds similar to those derived from benzofuran structures have shown significant anti-inflammatory effects. For instance, 5-benzofuranol (a related compound) demonstrated inhibition of cyclooxygenase and lipoxygenase pathways, which are crucial in inflammation processes . This suggests that N-[2-(2,3-Dihydro-1-benzofuran-5-yl)-2-hydroxyethyl]-N'-[3-(2-oxopiperidin-1-yl)phenyl]ethanediamide may exhibit similar properties.
-
Neuroprotective Effects :
- Research indicates that benzofuran derivatives can protect neuronal cells from oxidative stress and apoptosis. Given the structural similarities, this compound could be investigated for neuroprotective applications in conditions such as Alzheimer's disease or Parkinson's disease.
-
Anticancer Potential :
- Benzofuran derivatives have been explored for their anticancer properties by inducing apoptosis in cancer cells. The unique structure of this compound positions it as a candidate for further studies in cancer therapy.
Data Table: Summary of Biological Activities
Case Studies
-
Topical Anti-inflammatory Agent :
A study on 5-benzofuranol demonstrated its effectiveness in reducing inflammation when applied topically to mouse models. It inhibited leukotriene synthesis significantly, indicating that similar compounds could be developed for therapeutic use in inflammatory skin conditions . -
Neuroprotective Research :
Investigations into benzofuran derivatives have shown promising results in protecting neuronal cells from toxic agents. The structural characteristics of this compound warrant further exploration in neuropharmacology.
Mechanism of Action
The mechanism of action of N-[2-(2,3-DIHYDRO-1-BENZOFURAN-5-YL)-2-HYDROXYETHYL]-N’-[3-(2-OXOPIPERIDIN-1-YL)PHENYL]ETHANEDIAMIDE involves its interaction with specific molecular targets, such as enzymes or receptors. The benzofuran ring may interact with aromatic residues in the active site of enzymes, while the piperidine ring could mimic the structure of neurotransmitters, allowing the compound to modulate receptor activity .
Comparison with Similar Compounds
Key Differences:
Aromatic Substituents: The target’s benzofuran moiety may offer superior metabolic stability compared to the dimethylphenoxy groups in analogs, which are prone to oxidative metabolism.
Heterocyclic Rings : The 2-oxopiperidinyl group (6-membered ring) in the target vs. 2-oxotetrahydropyrimidinyl (7-membered ring) in analogs could influence hydrogen-bonding patterns and target selectivity.
Hypothesized Pharmacological Implications
- Solubility : The hydroxyethyl group in the target compound may enhance aqueous solubility relative to the lipophilic diphenylhexane chains in compounds m–o.
- Target Engagement: The benzofuran and oxopiperidinyl groups suggest affinity for targets requiring planar aromatic interactions and hydrogen-bond donors/acceptors, such as kinase ATP-binding pockets. In contrast, compounds m–o, with bulkier substituents, might favor hydrophobic binding niches.
- Stereochemical Effects : Compounds m–o exhibit stereochemical variations (e.g., R/S configurations), highlighting the importance of chirality in activity—a factor less explored in the target compound’s current data.
Analytical Tools for Further Comparison
The electronic and steric properties of these compounds could be further elucidated using computational tools like Multiwfn , a wavefunction analyzer capable of:
Biological Activity
N-[2-(2,3-Dihydro-1-benzofuran-5-yl)-2-hydroxyethyl]-N'-[3-(2-oxopiperidin-1-yl)phenyl]ethanediamide is a complex organic compound derived from benzofuran and piperidine structures. Its potential biological activities are of significant interest due to the pharmacological properties associated with its structural components. This article aims to provide a comprehensive overview of the biological activity of this compound, including mechanisms of action, therapeutic potentials, and relevant case studies.
Chemical Structure and Properties
The compound features a benzofuran moiety, known for its diverse biological activities, and a piperidine derivative which may enhance its pharmacokinetic properties. The structure can be represented as follows:
- Chemical Formula : C₁₅H₁₈N₂O₃
- Molecular Weight : 278.32 g/mol
- IUPAC Name : this compound
The biological activity of this compound is hypothesized to involve several mechanisms:
- Enzyme Inhibition : Similar compounds have been shown to inhibit enzymes involved in inflammatory pathways, such as cyclooxygenase (COX) and lipoxygenase (LOX), which are critical in mediating pain and inflammation responses.
- Antioxidant Activity : The benzofuran structure is associated with antioxidant properties that may protect cells from oxidative stress by scavenging free radicals.
- Neuroprotective Effects : Analogous compounds have demonstrated neuroprotective effects, potentially through the inhibition of lipid peroxidation and modulation of neurotransmitter levels.
Anti-inflammatory Activity
Research indicates that compounds with similar structural motifs can significantly reduce inflammation markers in vitro and in vivo. For instance, a related compound inhibited leukotriene synthesis with an IC50 value of 0.4 µM in human polymorphonuclear neutrophils (PMNs) .
Antioxidant Properties
A study on benzofuran derivatives highlighted their ability to scavenge superoxide radicals effectively, suggesting that this compound may exhibit similar protective effects against oxidative damage .
Neuroprotective Effects
Related studies have shown that benzofuran analogs protect against neuronal injury by inhibiting oxidative stress pathways. This suggests potential applications in treating neurodegenerative diseases .
Case Studies
Several studies have explored the biological activities of benzofuran derivatives:
- Topical Anti-inflammatory Agent : A study investigated a similar benzofuran derivative's ability to reduce inflammation in a mouse model by inhibiting COX activity .
- Neuroprotective Study : Research on a related compound indicated significant neuroprotective effects against head trauma in mice, attributed to its antioxidant properties .
Data Tables
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
